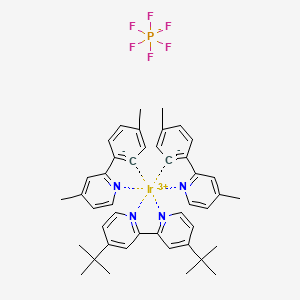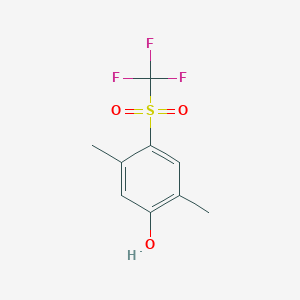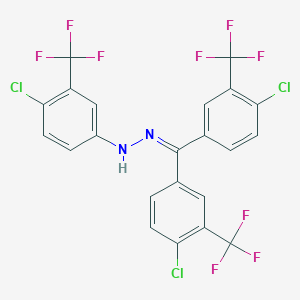![molecular formula C18H17ClF3NO2 B6301862 tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate CAS No. 2301856-46-0](/img/structure/B6301862.png)
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate: is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. The presence of both chloro and trifluoromethyl groups imparts distinct chemical properties to the molecule, making it a valuable subject for research and industrial applications.
Métodos De Preparación
The synthesis of tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of a phenyl carbamate intermediate. This can be achieved by reacting phenyl isocyanate with tert-butyl alcohol under controlled conditions.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 3-chloro-4-(trifluoromethyl)phenyl bromide in the presence of a base such as potassium carbonate. This step introduces the chloro and trifluoromethyl groups onto the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of trifluoromethyl and chloro substituents on biological systems.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate. The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and chloro groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The carbamate group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These combined effects result in the modulation of biochemical pathways, leading to the observed biological activities.
Comparación Con Compuestos Similares
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate: This compound also features a trifluoromethyl and chloro group but differs in the presence of a pyrimidinyl moiety, which can alter its reactivity and biological activity.
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate:
tert-Butyl (2-chloro-4-(trifluoromethyl)phenyl)carbamate: Another related compound with variations in the position of substituents, leading to differences in reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-17(2,3)25-16(24)23-15-7-5-4-6-12(15)11-8-9-13(14(19)10-11)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSCKYBUKKYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)


![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)

